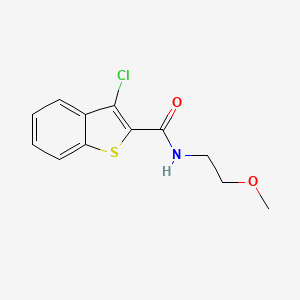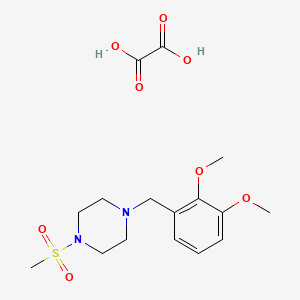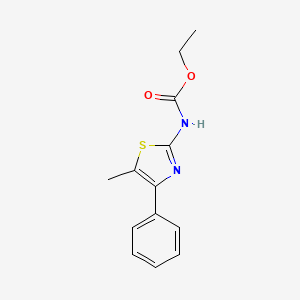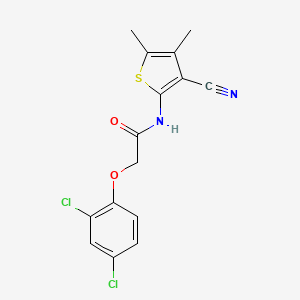![molecular formula C20H24ClNOS2 B5083845 N-[2-(tert-butylthio)ethyl]-4-{[(4-chlorophenyl)thio]methyl}benzamide](/img/structure/B5083845.png)
N-[2-(tert-butylthio)ethyl]-4-{[(4-chlorophenyl)thio]methyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(tert-butylthio)ethyl]-4-{[(4-chlorophenyl)thio]methyl}benzamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as BTEB, and it is a benzamide derivative that has been synthesized using various methods.
作用机制
The mechanism of action of BTEB is not fully understood, but studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell growth. BTEB has also been shown to induce the expression of tumor suppressor genes and inhibit the expression of oncogenes. These effects contribute to the anti-cancer properties of BTEB.
Biochemical and Physiological Effects:
BTEB has been shown to have various biochemical and physiological effects. Studies have shown that BTEB can inhibit the activity of certain enzymes involved in cancer cell growth, such as histone deacetylases and proteasomes. BTEB has also been shown to induce the expression of tumor suppressor genes, such as p53, and inhibit the expression of oncogenes, such as c-Myc. In addition, BTEB has been studied for its potential anti-inflammatory and analgesic properties.
实验室实验的优点和局限性
BTEB has several advantages for lab experiments, including its potential anti-cancer properties and its ability to induce apoptosis in cancer cells. BTEB is also relatively easy to synthesize, making it readily available for research purposes. However, there are also limitations to using BTEB in lab experiments. For example, the mechanism of action of BTEB is not fully understood, and further research is needed to elucidate its effects on cancer cells. In addition, BTEB may have off-target effects that could affect the interpretation of experimental results.
未来方向
There are several future directions for research on BTEB. One area of interest is the development of BTEB derivatives that have improved anti-cancer properties. Another area of interest is the investigation of the potential anti-inflammatory and analgesic properties of BTEB. In addition, further research is needed to elucidate the mechanism of action of BTEB and its effects on cancer cells. Overall, BTEB has shown significant potential for scientific research, particularly in the field of cancer research, and further research is needed to fully understand its properties and potential applications.
合成方法
The synthesis of BTEB can be achieved using various methods, including the reaction of 4-chlorobenzylthiol with 2-(tert-butylthio)ethylamine in the presence of a catalyst. Another method involves the reaction of 4-chlorobenzyl chloride with 2-(tert-butylthio)ethylamine, followed by the reaction of the resulting intermediate with sodium sulfide. The final product is obtained after purification using column chromatography.
科学研究应用
BTEB has shown potential applications in scientific research, particularly in the field of cancer research. Studies have shown that BTEB can inhibit the growth of cancer cells in vitro and in vivo. BTEB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. In addition, BTEB has been studied for its potential anti-inflammatory and analgesic properties.
属性
IUPAC Name |
N-(2-tert-butylsulfanylethyl)-4-[(4-chlorophenyl)sulfanylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNOS2/c1-20(2,3)25-13-12-22-19(23)16-6-4-15(5-7-16)14-24-18-10-8-17(21)9-11-18/h4-11H,12-14H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBYFXYHKLGCBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5083765.png)
![dimethyl 2-({[(4'-methyl-4-biphenylyl)oxy]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5083768.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5083785.png)
![2-[isonicotinoyl(propyl)amino]benzoic acid](/img/structure/B5083792.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-(3-phenoxybenzyl)piperidine](/img/structure/B5083797.png)
![4-bromo-N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5083798.png)

![N-(3,4-dimethylphenyl)-2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5083808.png)
![methyl 2-({3-[(cyclopropylcarbonyl)amino]-2-methylbenzoyl}amino)benzoate](/img/structure/B5083812.png)


![5-(2-chloro-4-fluorobenzoyl)-N-cyclopropyl-1-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5083837.png)
